

Application Note: Spectroscopic and Spectrometric Analysis of 2,3-Dihydro-3-methoxywithaferin A

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Compound of Interest

Compound Name: 2,3-Dihydro-3-methoxywithaferin A

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Introduction

2,3-Dihydro-3-methoxywithaferin A is a naturally occurring withanolide, a class of steroidal lactones known for their diverse biological activities. This compound has been isolated from plants of the Solanaceae family, such as *Physalis longifolia*.^[1] Its structural elucidation and characterization are crucial for further investigation into its potential therapeutic applications. This document provides detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **2,3-Dihydro-3-methoxywithaferin A**, along with the experimental protocols for data acquisition. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure

Compound Name: 2,3-Dihydro-3 β -methoxywithaferin A Molecular Formula: C₂₉H₄₂O₇

Molecular Weight: 502.6 g/mol

Data Presentation

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for 2,3-Dihydro-3 β -methoxywithaferin A were acquired in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ^1H NMR Data for 2,3-Dihydro-3 β -methoxywithaferin A (in CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2 α	1.85	m	6.3, 3.2, 2.2
2 β	2.25	m	
3	3.68	ddd	
4 α	2.55	m	18.2, 5.0
4 β	2.90	dd	
6	4.45	br s	
7 α	1.60	m	
7 β	1.75	m	
8	1.95	m	
9	2.05	m	
11 α	1.50	m	
11 β	1.70	m	
12 α	1.20	m	
12 β	2.15	m	
14	2.65	t	8.0
15 α	1.45	m	
15 β	1.65	m	
16 α	1.35	m	
16 β	1.80	m	
17	2.45	m	
18	0.98	s	6.5
20	2.75	m	
21	1.05	d	

22	4.35	dt	13.0, 3.5
23 α	1.90	m	10.0
23 β	2.00	m	
24	6.15	d	10.0
25	6.90	dd	10.0, 6.0
27	4.25	d	12.5
27'	4.30	d	12.5
28	1.98	s	10.0
3-OCH ₃	3.32	s	

Data extracted from Zhang et al., 2013.[\[1\]](#)

Table 2: ¹³C NMR Data for 2,3-Dihydro-3 β -methoxywithaferin A (in CDCl₃)

Position	Chemical Shift (δ , ppm)
1	202.5
2	34.5
3	77.7
4	35.5
5	78.8
6	56.7
7	22.5
8	29.9
9	44.3
10	48.1
11	21.5
12	39.5
13	45.5
14	58.2
15	23.5
16	25.5
17	54.5
18	12.5
20	36.5
21	18.5
22	78.5
23	31.5
24	125.6

25	154.3
26	167.4
27	61.0
28	20.5
3-OCH ₃	57.0

Data extracted from Zhang et al., 2013.[\[1\]](#)

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the molecular formula of the compound.

Table 3: Mass Spectrometry Data for 2,3-Dihydro-3 β -methoxywithaferin A

Ion	Calculated m/z	Found m/z
[M + Na] ⁺	525.2828	525.2826

Data suggests the molecular formula C₂₉H₄₂O₇Na, which corresponds to the neutral molecule C₂₉H₄₂O₇.[\[1\]](#)

Experimental Protocols

Isolation of 2,3-Dihydro-3-methoxywithaferin A

2,3-Dihydro-3 β -methoxywithaferin A was isolated from the aerial parts of *Physalis longifolia*. The dried plant material was extracted with methanol (MeOH). The resulting crude extract was then subjected to a series of chromatographic separations to yield the pure compound. It is suggested that this compound may be an artifact formed by the Michael addition of methanol to withaferin A during the extraction process.[\[1\]](#)

NMR Spectroscopy Protocol

- Sample Preparation: A sample of **2,3-Dihydro-3-methoxywithaferin A** was dissolved in deuterated chloroform (CDCl_3).
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.
- ^1H NMR Acquisition Parameters:
 - Spectrometer Frequency: 500 MHz
 - Solvent: CDCl_3
 - Internal Standard: Tetramethylsilane (TMS, δ 0.00)
 - Temperature: Room Temperature
- ^{13}C NMR Acquisition Parameters:
 - Spectrometer Frequency: 125 MHz
 - Solvent: CDCl_3
 - Internal Standard: CDCl_3 (δ 77.0)
 - Temperature: Room Temperature
- Data Processing: The acquired Free Induction Decays (FIDs) were processed using appropriate software (e.g., MestReNova, TopSpin) to obtain the final spectra. Phase and baseline corrections were applied as necessary.

Mass Spectrometry Protocol

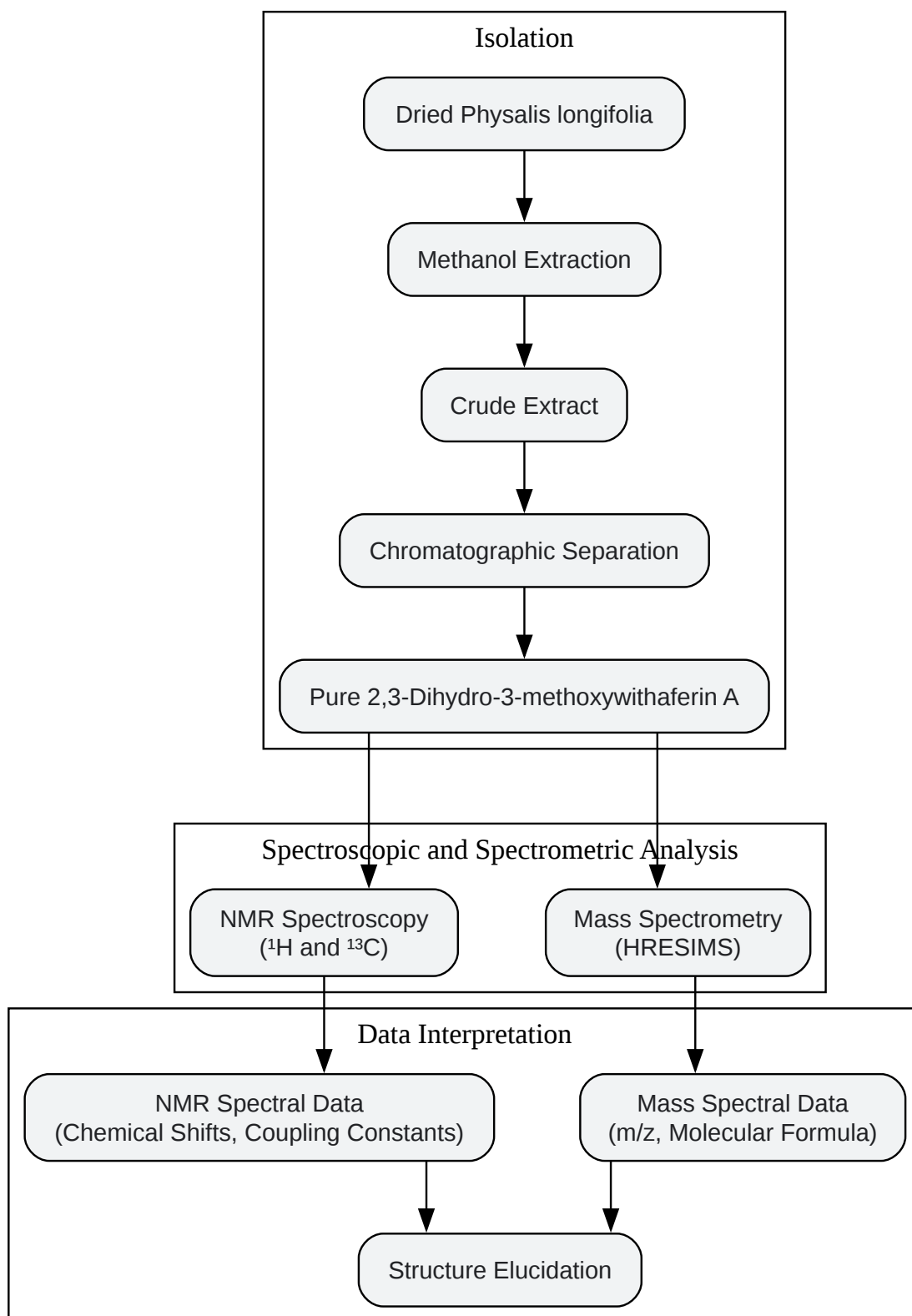
- Sample Preparation: A dilute solution of **2,3-Dihydro-3-methoxywithaferin A** was prepared in a suitable solvent (e.g., methanol).
- Instrumentation: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was performed on a suitable mass spectrometer (e.g., a Q-TOF mass spectrometer).
- Acquisition Parameters:

- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Mass Analyzer: Time-of-Flight (TOF).
- Data Acquisition: The instrument was operated in high-resolution mode to obtain accurate mass measurements.
- Data Analysis: The acquired mass spectrum was analyzed to determine the m/z value of the sodiated molecular ion ($[M+Na]^+$) and to confirm the elemental composition.

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **2,3-Dihydro-3-methoxywithaferin A**.



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Caption: Workflow for isolation and characterization.

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References

- 1. Cytotoxic Withanolide Constituents of *Physalis longifolia* - PMC [pmc.ncbi.nlm.nih.gov]
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